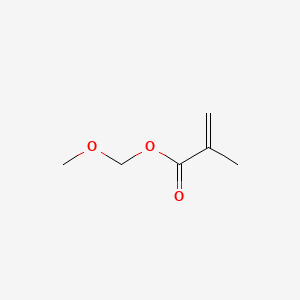
Methoxymethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxymethyl methacrylate is an organic compound with the molecular formula C6H10O3. It is a methacrylate ester, specifically the methoxymethyl ester of methacrylic acid. This compound is known for its applications in polymer chemistry, where it serves as a monomer for the production of various polymers and copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxymethyl methacrylate can be synthesized through the esterification of methacrylic acid with methoxymethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification techniques but on a larger scale. The process involves continuous feeding of methacrylic acid and methoxymethanol into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Methoxymethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form homopolymers and copolymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and methoxymethanol.
Common Reagents and Conditions:
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid and sodium hydroxide.
Major Products:
Polymers and Copolymers: Formed through polymerization reactions.
Methacrylic Acid and Methoxymethanol: Produced through hydrolysis.
Scientific Research Applications
Methoxymethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are then used in coatings, adhesives, and other materials.
Biomedical Applications: Polymers derived from this compound are used in medical devices and drug delivery systems due to their biocompatibility.
Environmental Science: Methacrylate-based polymers are employed in environmental remediation efforts, such as water purification.
Mechanism of Action
The primary mechanism of action for methoxymethyl methacrylate involves its polymerization to form long-chain polymers. The polymerization process is initiated by radical initiators, which generate free radicals that react with the methacrylate monomers to form polymer chains. The resulting polymers exhibit unique properties, such as high strength and chemical resistance, making them suitable for various applications .
Comparison with Similar Compounds
Methoxymethyl methacrylate can be compared with other methacrylate esters, such as:
Methyl Methacrylate (MMA): MMA is widely used in the production of polymethyl methacrylate (PMMA), known for its optical clarity and strength.
Ethyl Methacrylate (EMA): EMA is used in similar applications as MMA but offers different mechanical properties due to its longer alkyl chain.
Uniqueness: this compound is unique due to its methoxymethyl group, which imparts specific chemical and physical properties to the resulting polymers, such as enhanced flexibility and lower glass transition temperature compared to other methacrylate esters .
Properties
CAS No. |
20363-82-0 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methoxymethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-5(2)6(7)9-4-8-3/h1,4H2,2-3H3 |
InChI Key |
LVQPBIMCRZQQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















